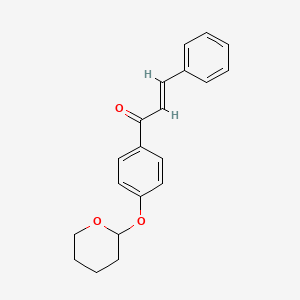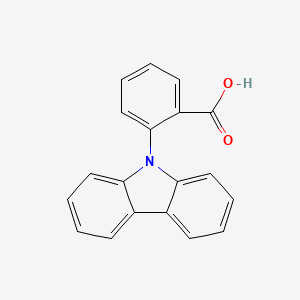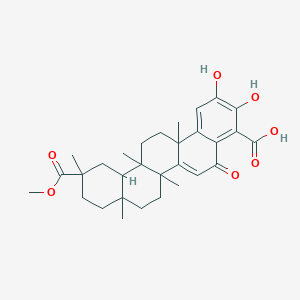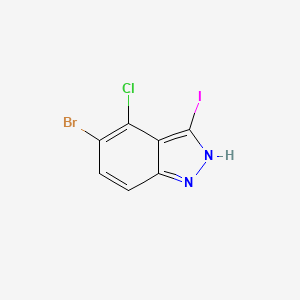
2,6-Pyridinedicarboxamide, N,N'-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Pyridinedicarboxamide, N,N’-dimethyl- is a derivative of pyridine, characterized by the presence of two carboxamide groups at the 2 and 6 positions of the pyridine ring, with both amide nitrogens methylated. This compound is known for its role as a tridentate ligand, forming stable complexes with various transition metals, which makes it valuable in coordination chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Pyridinedicarboxamide, N,N’-dimethyl- typically involves the following steps:
Starting Material: The process begins with 2,6-pyridinedicarboxylic acid.
Amidation: The carboxylic acid groups are converted to carboxamide groups using a dehydrating agent like thionyl chloride (SOCl₂) to form the corresponding acid chloride, followed by reaction with dimethylamine (NH(CH₃)₂).
Purification: The product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial methods for large-scale production of 2,6-Pyridinedicarboxamide, N,N’-dimethyl- are not widely documented, the general approach would involve optimizing the above synthetic route for scalability. This includes using continuous flow reactors for the amidation step and employing efficient purification techniques to handle larger quantities.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Pyridinedicarboxamide, N,N’-dimethyl- undergoes various chemical reactions, including:
Coordination Reactions: Forms complexes with transition metals like copper (Cu²⁺) and nickel (Ni²⁺).
Substitution Reactions: The amide groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be involved in redox reactions, particularly when coordinated to metal centers.
Common Reagents and Conditions
Coordination Reactions: Typically involve metal salts (e.g., CuCl₂, NiCl₂) in solvents like ethanol or acetonitrile.
Substitution Reactions: Use nucleophiles such as amines or thiols under mild conditions.
Redox Reactions: Often conducted in the presence of oxidizing agents like hydrogen peroxide (H₂O₂) or reducing agents like sodium borohydride (NaBH₄).
Major Products
Metal Complexes: Coordination with metals results in stable complexes that can be used in catalysis or materials science.
Substituted Derivatives: Substitution reactions yield various functionalized derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,6-Pyridinedicarboxamide, N,N’-dimethyl- has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions and develop new catalysts.
Biology: Investigated for its potential in biological systems, particularly in metal ion transport and enzyme inhibition.
Medicine: Explored for its role in drug design, especially in the development of metal-based drugs.
Industry: Utilized in the synthesis of advanced materials, including metal-organic frameworks (MOFs) and coordination polymers.
Mécanisme D'action
The mechanism by which 2,6-Pyridinedicarboxamide, N,N’-dimethyl- exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, influencing reactivity and stability. The compound’s tridentate nature allows it to form stable chelates, which are crucial in catalysis and material science applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Pyridinedicarboxylic acid: The parent compound, lacking the dimethylamide groups.
2,6-Pyridinedicarboxamide: Similar structure but without methylation on the amide nitrogens.
2,6-Pyridinedicarbonyl dichloride: A precursor in the synthesis of various derivatives.
Uniqueness
2,6-Pyridinedicarboxamide, N,N’-dimethyl- is unique due to its methylated amide groups, which enhance its solubility and stability compared to non-methylated analogs. This modification also influences its coordination chemistry, making it a more versatile ligand in the formation of metal complexes.
Propriétés
Numéro CAS |
46327-71-3 |
|---|---|
Formule moléculaire |
C9H11N3O2 |
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
2-N,6-N-dimethylpyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C9H11N3O2/c1-10-8(13)6-4-3-5-7(12-6)9(14)11-2/h3-5H,1-2H3,(H,10,13)(H,11,14) |
Clé InChI |
YZJROGUMTXFOFL-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=NC(=CC=C1)C(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![12H,14H-[1,4]Benzothiazino[3,2-b]phenothiazine](/img/structure/B12099018.png)


![Tert-butyl 3-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B12099031.png)



![3H-Imidazo[4,5-b]pyridine-3-carboxylic acid, 5-chloro-, 1,1-dimethylethyl ester](/img/structure/B12099059.png)


